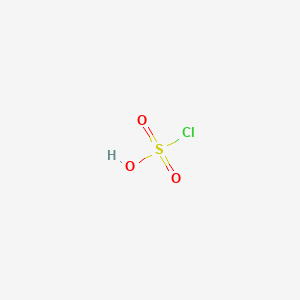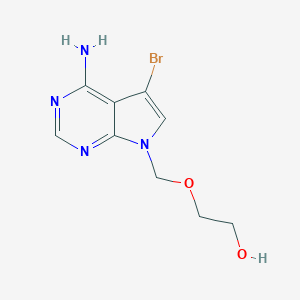
4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
描述
“4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine” is a chemical compound with a molecular weight of 287.11300 . It is part of the pyrrolo[2,3-d]pyrimidine family, which are highly attractive compounds due to their structural similarity to purine . These compounds show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been summarized in recent methods, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . For instance, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of “4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine” consists of a pyrrolo[2,3-d]pyrimidine core with a bromine atom at the 5-position, an amino group at the 4-position, and a 2-hydroxyethoxymethyl group at the 7-position .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines have been involved in various chemical reactions. For example, Cu-catalyzed reactions have been used for the synthesis of pyrrolo[2,3-d]pyrimidines . In one method, 5-bromopyrimidin-4-amines reacted with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .科学研究应用
Inhibitory Activity on Xanthine Oxidase : Analogous compounds, specifically the N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, have shown inhibitory activity on xanthine oxidase from cow's milk. This suggests potential therapeutic applications in diseases where xanthine oxidase plays a role (Seela, Bussmann, Götze, & Rosemeyer, 1984).
Antiproliferative and Antiviral Properties : 6-substituted pyrrolo[2,3-D]-pyrimidine nucleoside analogs have demonstrated promising antiproliferative and antiviral properties, which could be significant in cancer therapy (Swayze et al., 1992).
Antifungal and Antibacterial Activity : A novel compound in this class has shown potential antifungal and antibacterial activity, indicating its possible application in pharmaceuticals (Abdel-Mohsen, 2005).
Activity Against Human Cytomegalovirus : Specific substitutions in the pyrrolo[2,3-d]pyrimidine structure, such as an amino group at C-4 and a thioamide moiety at C-5, are essential for activity against human cytomegalovirus (Renau et al., 1996).
Antiviral Activity Against Various Viruses : 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines have demonstrated antiviral activity against various viruses, including HIV, hepatitis B, and polio (Saxena et al., 1988).
Synthesis of Tricyclic Pyrrolopyrimidine Analogue : Research also includes the synthesis of a tricyclic pyrrolopyrimidine analogue, which could benefit mutagenic purines by improving base-pairing characteristics in DNA (Williams, Yakovlev, & Brown, 1997).
Tyrosine Kinase Inhibition : Methylation at specific positions on the pyrrolo[2,3-d]pyrimidine structure influences the specificity and potency of receptor tyrosine kinase inhibition. This is significant for the development of cytotoxic EGFR inhibitors (Gangjee, Zhao, Raghavan, Ihnat, & Disch, 2010).
Antitumor Activity : Certain compounds in this class have shown potent antitumor activity, highlighting their potential in cancer treatment. They demonstrate selective transport by folate receptors and proton-coupled folate transporter, which is crucial for their effectiveness (Wang et al., 2010, 2011).
属性
IUPAC Name |
2-[(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O2/c10-6-3-14(5-16-2-1-15)9-7(6)8(11)12-4-13-9/h3-4,15H,1-2,5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPBCMNPLURLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1COCCO)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150962 | |
| Record name | 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine | |
CAS RN |
115093-88-4 | |
| Record name | 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115093884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

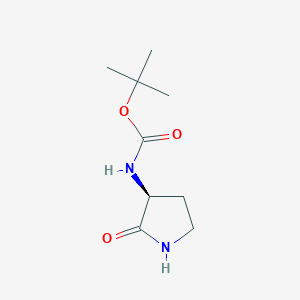


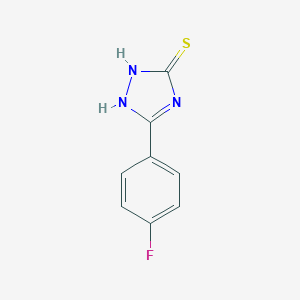
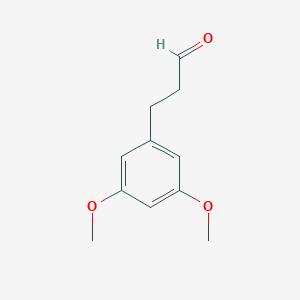
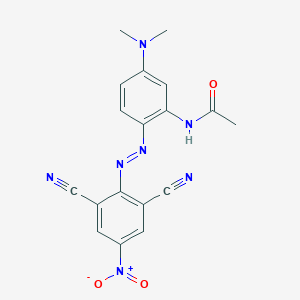
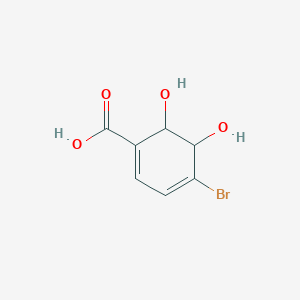
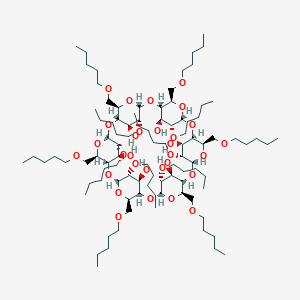
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
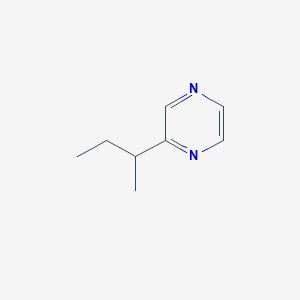
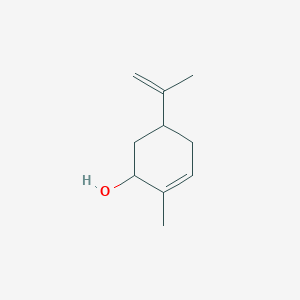
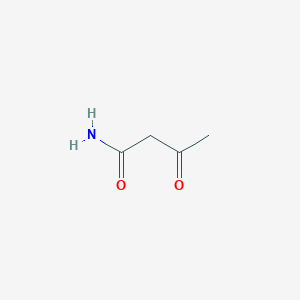
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)
